Methyl 5-hydroxypyridine-2-carboxylate
Overview
Description
Methyl 5-hydroxypyridine-2-carboxylate is a compound with the molecular formula C7H7NO3 . It is also known by other names such as Methyl 5-hydroxypicolinate and 5-Hydroxy-pyridine-2-carboxylic acid methyl ester . This compound is found in the stems of Mahonia fortune and exhibits NO inhibitory effects in vitro .
Molecular Structure Analysis
The molecular weight of Methyl 5-hydroxypyridine-2-carboxylate is 153.14 g/mol . The InChI representation of the molecule isInChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3
. The Canonical SMILES representation is COC(=O)C1=NC=C(C=C1)O
. Physical And Chemical Properties Analysis
Methyl 5-hydroxypyridine-2-carboxylate has a molecular weight of 153.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are both 153.042593085 g/mol . The topological polar surface area is 59.4 Ų .Scientific Research Applications
Research Applications of Related Compounds
Photodynamic Therapy Enhancement
Research has explored the use of certain compounds to enhance the effectiveness of photodynamic therapy (PDT), a treatment method that uses light-sensitive medication and a light source to destroy abnormal cells. Pretreatment methods and additives, such as certain hydroxypyridinone derivatives, have been investigated for their ability to improve the clinical outcomes of PDT by optimizing intralesional content of the active compound protoporphyrin IX (PpIX) (Gerritsen et al., 2008).
Cancer Biomarker Research
The study of DNA 5-hydroxymethylation, an epigenetic modification, has been highlighted as a promising area for early cancer detection and treatment. Research has focused on cell-free DNA as a tool for liquid biopsy in cancer, examining the potential of 5-hydroxymethylcytosine (5hmC) as a novel biomarker for precision oncology (Xu et al., 2021).
Environmental Epigenetics
Studies have also delved into the impact of environmental factors on DNA methylation and hydroxymethylation, specifically looking at how substances like hydroxypyridinones can influence epigenetic responses to environmental exposures. This research is vital for understanding how environmental pollutants affect genetic regulation and could lead to diseases (Efimova et al., 2020).
Chemical Synthesis and Drug Development
In drug development, the chemistry of hydroxypyridinones has been of interest, particularly in their role as chelators for metals like aluminum and iron. This research area is crucial for developing treatments for conditions related to metal accumulation in the body, offering insights into potential therapeutic applications of related compounds (Santos, 2002).
Safety And Hazards
Methyl 5-hydroxypyridine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
Pyridine compounds, including Methyl 5-hydroxypyridine-2-carboxylate, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic . Therefore, future research could focus on exploring these properties further and developing new therapeutic applications for this compound.
properties
IUPAC Name |
methyl 5-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAYXDDHGPXWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405832 | |
Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxypyridine-2-carboxylate | |
CAS RN |
30766-12-2 | |
Record name | 2-Pyridinecarboxylic acid, 5-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30766-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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